molecular formula C24H36N2O B5018579 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide

Cat. No. B5018579
M. Wt: 368.6 g/mol
InChI Key: NRELPMIOKADINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. This molecule was first synthesized in 2005 by Pfizer Inc. as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its therapeutic potential in various diseases and disorders.

Mechanism of Action

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the brain and regulates appetite, energy metabolism, and reward pathways. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of food intake, energy expenditure, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake, body weight, and adiposity in animal models of obesity. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. These effects are thought to be mediated by the blockade of the CB1 receptor and the subsequent reduction of endocannabinoid signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide is its selectivity for the CB1 receptor, which allows for the specific targeting of this receptor without affecting other cannabinoid receptors. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide could focus on its potential therapeutic applications in other diseases and disorders, such as addiction and neurodegenerative diseases. In addition, further studies could investigate the mechanism of action of this compound and its effects on other physiological systems beyond the endocannabinoid system. Finally, the development of more soluble formulations of this compound could improve its efficacy and ease of administration in vivo.

Synthesis Methods

The synthesis of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide involves several steps, starting with the reaction of 3-buten-1-ol with cyclopentylmagnesium bromide to form the corresponding cyclopentyl alcohol. The alcohol is then converted to the corresponding chloride using thionyl chloride. The resulting chloride is reacted with N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amine to form the desired amide.

Scientific Research Applications

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide has been extensively studied for its therapeutic potential in various diseases and disorders, including obesity, diabetes, and addiction. Studies have shown that this compound can reduce food intake and body weight in animal models of obesity, suggesting that it may be a promising treatment for obesity. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O/c1-3-8-24(27)26(23-11-6-7-12-23)19-21-13-16-25(17-14-21)18-15-22-10-5-4-9-20(22)2/h3-5,9-10,21,23H,1,6-8,11-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRELPMIOKADINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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